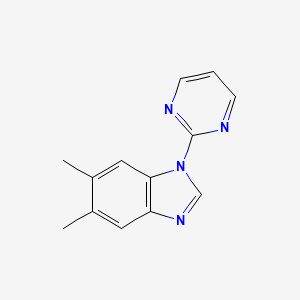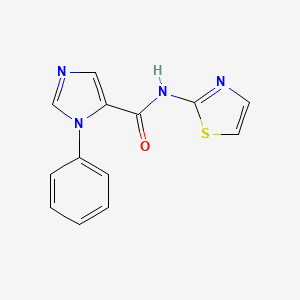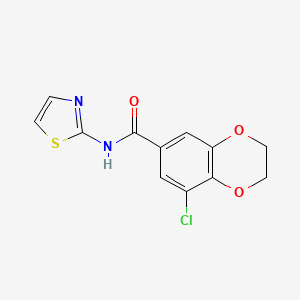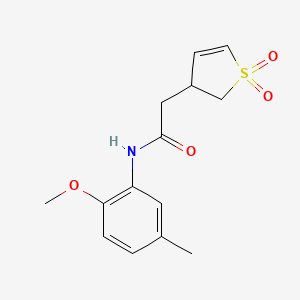![molecular formula C12H9F2NO2S B7454435 N-[2-(difluoromethylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B7454435.png)
N-[2-(difluoromethylsulfanyl)phenyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(difluoromethylsulfanyl)phenyl]furan-2-carboxamide, also known as DPC-681, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. DPC-681 is a potent inhibitor of the protein kinase CK2, which is involved in several cellular processes, including cell growth, proliferation, and survival. The potential therapeutic applications of DPC-681 have been explored extensively in recent years, and
Wirkmechanismus
The mechanism of action of N-[2-(difluoromethylsulfanyl)phenyl]furan-2-carboxamide involves the inhibition of CK2, which is a serine/threonine protein kinase that is involved in several cellular processes, including cell growth, proliferation, and survival. CK2 has been found to be overexpressed in various cancers, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of inflammation. Moreover, this compound has been reported to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(difluoromethylsulfanyl)phenyl]furan-2-carboxamide is its potent inhibitory activity against CK2, which makes it a promising candidate for the development of therapeutic agents for various diseases, including cancer, inflammation, and neurodegenerative disorders. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
The potential therapeutic applications of N-[2-(difluoromethylsulfanyl)phenyl]furan-2-carboxamide are vast, and several future directions can be explored in this field. One of the future directions is the development of this compound analogs with improved solubility and pharmacokinetics. Moreover, the combination of this compound with other chemotherapeutic agents can be explored to enhance its therapeutic efficacy. Furthermore, the potential of this compound as a diagnostic tool for the detection of CK2 overexpression in cancer cells can also be explored. Finally, the use of this compound as a research tool for the study of CK2 signaling pathways can be explored to gain a better understanding of its role in various cellular processes.
Conclusion:
In conclusion, this compound is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. The inhibition of CK2 by this compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to explore the potential of this compound as a therapeutic agent and research tool in the field of medicinal chemistry.
Synthesemethoden
The synthesis of N-[2-(difluoromethylsulfanyl)phenyl]furan-2-carboxamide involves a multi-step process that includes the reaction of 2,3-difluoroaniline with 2-bromo-5-(trifluoromethyl)thiophene to form 2-(difluoromethylsulfanyl)-5-(trifluoromethyl)thiophene. This intermediate is then reacted with 2-furoic acid to obtain this compound. The chemical structure of this compound is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
N-[2-(difluoromethylsulfanyl)phenyl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The inhibition of CK2 by this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Moreover, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been reported to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[2-(difluoromethylsulfanyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2S/c13-12(14)18-10-6-2-1-4-8(10)15-11(16)9-5-3-7-17-9/h1-7,12H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJYAJKCFJVLOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 3-[(4-fluorophenyl)sulfamoyl]benzoate](/img/structure/B7454354.png)
![3-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B7454355.png)
![5-bromo-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7454363.png)
![Morpholin-4-yl[2-(phenylamino)phenyl]methanone](/img/structure/B7454365.png)

![ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate](/img/structure/B7454380.png)
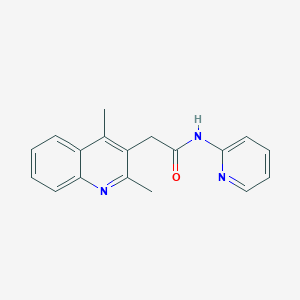
![N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7454399.png)
![5-(1,3-Benzodioxol-5-yl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7454405.png)
